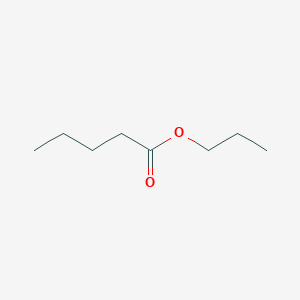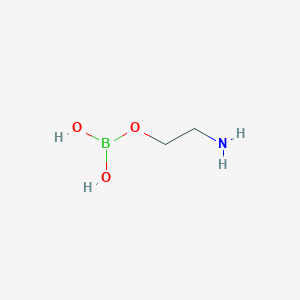
1,4-二乙酰苯
描述
Synthesis Analysis
1,4-Diacetylbenzene can be synthesized through various chemical reactions. A notable method involves the oxidative coupling of aldehydes and ketones using bis-tetrabutylammonium dichromate as an oxidant under mild conditions, leading to moderate yields (Suhana & Srinivasan, 2003). Another approach for the synthesis involves the catalytic reduction of precursors in the presence of aromatic halides and electrogenerated bases, demonstrating the versatility of electrochemical methods in organic synthesis (Simonet & Dupuy, 1992).
Molecular Structure Analysis
The molecular structure of 1,4-Diacetylbenzene and its derivatives, such as 1,3-dioxane derivatives, has been extensively studied. Research has detailed the axial orientation of aryl groups and the presence of cis and trans isomerism, utilizing techniques like NMR investigations and X-ray diffractometry (Grosu et al., 2002).
Chemical Reactions and Properties
1,4-Diacetylbenzene undergoes various chemical reactions, including cathodic reduction in aqueous media, demonstrating different behaviors based on the pH and leading to diverse intermediate species (Meunier‐Prest et al., 1996). Additionally, its dioxime derivatives exhibit regioselective double cyclopalladation, showcasing its utility in forming complex organometallic structures (Phillips & Steel, 1991).
Physical Properties Analysis
The physical properties of 1,4-Diacetylbenzene derivatives have been studied, including their synthesis, structures, and redox properties. Such analyses are critical for understanding the compound's behavior in various chemical contexts (Sasaki et al., 1999).
Chemical Properties Analysis
The chemical properties of 1,4-Diacetylbenzene, such as its reactions in basic solutions and its role in the synthesis of polymeric and small organic molecules, have been detailed. This includes its application in creating highly functionalized aromatic compounds through non-palladium-catalyzed synthesis, which is significant for the development of new materials and chemicals (Goel et al., 2007).
科学研究应用
还原物种和亲核源: 1,4-二乙酰苯二阴离子在阴极形成后,可以作为对芳香卤代烃的还原物种,也可以作为起始产物的电生成碱。这使得涉及芳香基团和电生成亲核物种的SRN1型反应成为可能 (Simonet & Dupuy, 1992)。
双喹啉和双吡啶并[2,3-b]吡嗪的合成: 氧化1,4-二乙酰苯会生成1,4-苯二甘醛,可用于高效合成双喹啉和双吡啶并[2,3-b]吡嗪衍生物。这些衍生物通过各种光谱技术进行表征 (Ahmadi Sabegh & Khalafy, 2018)。
环金属化反应: 1,4-二乙酰苯在与四氯化钯酸锂反应时会发生区域选择性的双环钯化,形成在有机金属化学中有用的环金属化化合物 (Phillips & Steel, 1991)。
抗菌活性: 通过将1,4-二乙酰苯与各种醛缩合合成的新型双香豆素表现出对金黄色葡萄球菌、大肠杆菌和白色念珠菌的良好抗菌活性 (Mobinikhaledi, Kalhor, & Jamalifar, 2012)。
1,3-二氧杂环己烷衍生物的合成和立体化学: 1,4-二乙酰苯已被用于合成新的1,3-二氧杂环己烷衍生物,并对它们的立体化学性质进行了研究,包括轴向取向和顺反异构 (Grosu et al., 2002)。
电化学还原研究: 对1,4-二乙酰苯在水介质中的电化学还原进行了详细研究,揭示了反应机制和烯二醇型中间体的形成 (Meunier‐Prest, Gaspard, & Laviron, 1996)。
安全和危害
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
未来方向
属性
IUPAC Name |
1-(4-acetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBQSLSGRSQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021657 | |
| Record name | 1,4-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Diacetylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00723 [mmHg] | |
| Record name | 1,4-Diacetylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Diacetylbenzene | |
CAS RN |
1009-61-6 | |
| Record name | 1,4-Diacetylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diacetylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5GGF7BQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














